N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide is an organic compound characterized by a complex structure that includes a cyanocyclopentene ring and a nitrophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyanocyclopentene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene or an alkyne, in the presence of a catalyst.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to a phenyl ring using reagents like nitric acid and sulfuric acid.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: Interacting with proteins or enzymes to modulate their activity.
Inhibition of key enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.
Induction of cellular responses: Triggering cellular signaling pathways that lead to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanocyclopent-1-en-1-yl)-2-(2-nitrophenyl)acetamide analogs: Compounds with similar structures but different functional groups.
Other nitrophenylacetamides: Compounds with the nitrophenylacetamide group but different ring structures.
Uniqueness
This compound stands out due to its unique combination of a cyanocyclopentene ring and a nitrophenylacetamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H13N3O3/c15-9-11-5-3-6-12(11)16-14(18)8-10-4-1-2-7-13(10)17(19)20/h1-2,4,7H,3,5-6,8H2,(H,16,18) |
InChI Key |
KFYQKCFPPUEJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
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